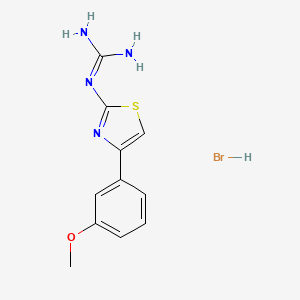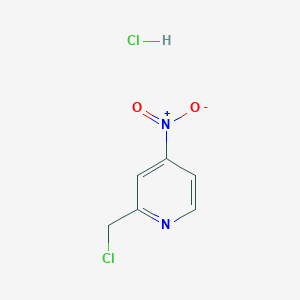![molecular formula C27H41NO2 B13847174 (3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol](/img/structure/B13847174.png)
(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopamine, also known as 11-deoxojervine, is a naturally occurring steroidal alkaloid found in the corn lily (Veratrum californicum). It is a teratogenic compound, meaning it can cause developmental malformations. Cyclopamine was first identified in the 1950s when sheep grazing on corn lilies in Idaho gave birth to lambs with severe craniofacial defects, including cyclopia (a single eye) . This compound has since been extensively studied for its ability to inhibit the Hedgehog signaling pathway, which plays a crucial role in embryonic development and cancer progression.
Métodos De Preparación
Cyclopamine can be isolated from the roots and rhizomes of Veratrum californicum. due to the limited availability of the plant, synthetic routes have been developed. One such method involves the use of dehydro-epi-androsterone as a starting material. The synthesis includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . This method provides a scalable approach to produce cyclopamine in gram quantities.
Análisis De Reacciones Químicas
Cyclopamine undergoes various chemical reactions, including:
Oxidation: Cyclopamine can be oxidized to form jervine, where the carbon-11 methylene is converted to a ketone.
Reduction: The Wolff-Kishner reduction of jervine yields cyclopamine.
Common reagents used in these reactions include Lewis acids for cleavage and reducing agents for the Wolff-Kishner reduction. The major products formed from these reactions are jervine and other derivatives of cyclopamine.
Aplicaciones Científicas De Investigación
Cyclopamine has a wide range of scientific research applications:
Chemistry: Used as a reagent to study the Hedgehog signaling pathway.
Biology: Investigates the role of Hedgehog signaling in embryonic development.
Medicine: Explores its potential as an anticancer agent.
Industry: Cyclopamine is used in the development of new cancer therapeutics and as a tool to study cellular signaling pathways.
Mecanismo De Acción
Cyclopamine exerts its effects by inhibiting the Hedgehog signaling pathway. It binds directly to the transmembrane receptor Smoothened (SMO), preventing the activation of downstream signaling components. This inhibition disrupts the normal function of the Hedgehog pathway, which is essential for cell differentiation and proliferation. By blocking this pathway, cyclopamine can induce apoptosis in cancer cells and prevent tumor growth .
Comparación Con Compuestos Similares
Cyclopamine is unique among steroidal alkaloids due to its specific inhibition of the Hedgehog signaling pathway. Similar compounds include:
Jervine: Another steroidal alkaloid found in Veratrum californicum, which also inhibits the Hedgehog pathway but with different potency.
Veratramine: A non-teratogenic but toxic alkaloid from the same plant.
Cyclopamine Tartrate: An improved analogue of cyclopamine with better solubility and similar anticancer activity .
Cyclopamine’s ability to specifically target the Hedgehog pathway makes it a valuable tool in both developmental biology and cancer research.
Propiedades
Fórmula molecular |
C27H41NO2 |
|---|---|
Peso molecular |
411.6 g/mol |
Nombre IUPAC |
(3S,3'R,3'aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol |
InChI |
InChI=1S/C27H41NO2/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3/t15-,17+,19-,20-,21+,23-,24+,25-,26-,27-/m0/s1 |
Clave InChI |
QASFUMOKHFSJGL-SLHUYSBPSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1 |
SMILES canónico |
CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


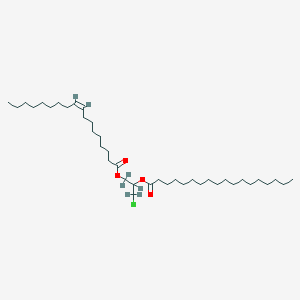
![N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophan](/img/structure/B13847111.png)
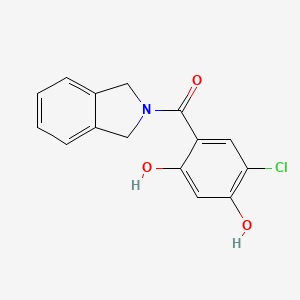
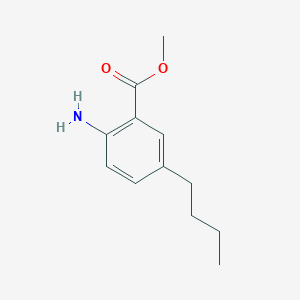
![[(Z)-p-tolylmethyleneamino]thiourea](/img/structure/B13847127.png)
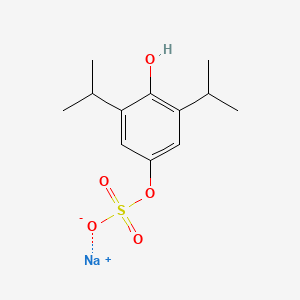


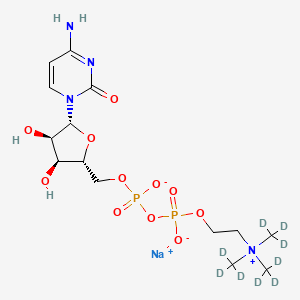
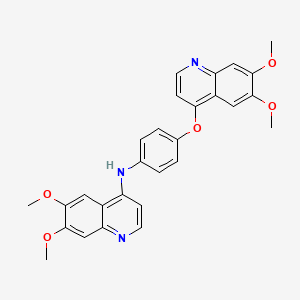

![1-[(5-Nitro-1-benzofuran-2-yl)methyl]pyrrolidine](/img/structure/B13847180.png)
